molecular formula C8H7BrN2 B3219550 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-03-9

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219550
CAS No.: 1190319-03-9
M. Wt: 211.06 g/mol
InChI Key: CHALJLZFEWGWLN-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with bromine and methyl substituents at positions 3 and 4, respectively. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles widely studied for their pharmaceutical and materials science applications . The bromine atom at position 3 enhances its utility as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl group at position 4 modulates steric and electronic properties, influencing solubility and biological activity.

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHALJLZFEWGWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This might involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while oxidation reactions produce N-oxides .

Scientific Research Applications

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target . The pyrrole and pyridine rings can also engage in π-π stacking interactions and hydrogen bonding, contributing to the overall mechanism of action .

Comparison with Similar Compounds

Substituent Variation in Pyrrolo[2,3-c]pyridines

Key Compounds :

Compound Name Substituents Molecular Formula Key Properties/Applications
3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine Br (C3), CH₃ (C4) C₈H₇BrN₂ Cross-coupling precursor; enhanced lipophilicity
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine Br (C3), Cl (C4) C₇H₄BrClN₂ Higher reactivity in nucleophilic substitutions due to Cl
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Br (C4), Cl (C7), CHO (C3) C₉H₅BrClN₂O Aldehyde group enables further functionalization
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (C4), COOMe (C2) C₉H₇BrN₂O₂ Ester group improves solubility for medicinal chemistry

Analysis :

  • Electronic Effects : Bromine at C3 (target compound) enhances electrophilicity for cross-coupling, while chloro substituents (e.g., 3-bromo-4-chloro analog) increase susceptibility to nucleophilic attack .
  • Steric and Solubility : The methyl group in the target compound increases lipophilicity compared to polar groups like aldehydes or esters, impacting bioavailability .

Ring Position Isomerism: Pyrrolo[2,3-b] vs. Pyrrolo[2,3-c]pyridines

Key Compounds :

Compound Name Ring System Substituents Key Reactivity
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5), ethynyl (C3) Sonogashira coupling; kinase inhibitor
This compound Pyrrolo[2,3-c]pyridine Br (C3), CH₃ (C4) Diazotization and GBB reactions

Analysis :

  • Nitrogen Positioning : Pyrrolo[2,3-c]pyridine has nitrogen atoms at positions 1 and 3, whereas pyrrolo[2,3-b]pyridine positions them at 1 and 3. This alters electron distribution, affecting reactivity in cyclization and coupling reactions .
  • Synthetic Utility : Pyrrolo[2,3-b]pyridines are more commonly used in kinase inhibitor synthesis, while pyrrolo[2,3-c]pyridines are explored for tricyclic scaffolds via Groebke–Blackburn–Bienaymé (GBB) reactions .

Halogen-Substituted Derivatives

Key Compounds :

Compound Name Halogen/Position Molecular Weight Applications
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (C3), I (C5) 298.93 g/mol Sequential halogen exchange for diversity-oriented synthesis
3-Iodo-1H-pyrrolo[2,3-c]pyridine I (C3) 244.03 g/mol Radiolabeling and imaging applications

Analysis :

  • Heavy Halogens : Iodo derivatives (e.g., 3-iodo-pyrrolo[2,3-c]pyridine) exhibit lower stability but higher reactivity in metal-catalyzed reactions compared to bromo analogs .
  • Dual Halogenation : Compounds like 3-bromo-5-iodo-pyrrolo[2,3-b]pyridine allow sequential functionalization, enabling modular synthesis of complex molecules .

Biological Activity

3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a pyrrole ring fused with a pyridine structure, which is known for its diverse pharmacological properties. The bromine and methyl substitutions are crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit notable anticancer properties. A study highlighted that compounds within this class can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h from a related series demonstrated potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This compound also inhibited the proliferation of breast cancer cells and induced apoptosis in vitro .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell Line Tested
4h79254T1 (Breast Cancer)

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, the inhibition of FGFR signaling can lead to reduced cell migration and invasion capabilities in cancer cells .

3. Other Biological Activities

Beyond anticancer effects, pyrrolo[2,3-c]pyridine derivatives have been investigated for other therapeutic potentials:

  • Antidiabetic Activity : Some studies suggest that related compounds can enhance insulin sensitivity and glucose uptake in muscle and fat cells, thus presenting potential as antidiabetic agents .
  • Antimicrobial Activity : Research indicates that certain derivatives show promise against various microbial strains, although specific data on this compound is limited .

Case Study 1: FGFR Inhibition

In a detailed evaluation of the biological activity of pyrrolo[2,3-c]pyridine derivatives, researchers synthesized several compounds and tested their efficacy against FGFRs. Among these, the compound with the bromo and methyl substitutions was particularly effective at low concentrations, showing significant cytotoxicity against breast cancer cell lines while sparing non-cancerous cells .

Case Study 2: Insulin Sensitivity

Another study focused on the antidiabetic potential of pyrrolo[2,3-c]pyridine derivatives revealed that certain modifications could enhance glucose uptake without affecting insulin levels significantly. These findings suggest a dual therapeutic potential for compounds like this compound in managing both cancer and metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine

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